2,6-Dibromo-3-methyl-4-nitrophenol

Physical Chemistry Process Chemistry Quality Control

The unique 2,6-dibromo-3-methyl-4-nitro substitution pattern delivers predictable reactivity for sequential SNAr at bromine sites or nitro reduction—essential for building complex drug/agrochemical architectures. Unlike generic analogs (e.g., 2,6-dibromo-4-nitrophenol, mp 141–145°C), the 3-methyl group lowers the melting point to 134°C while tuning solubility and nucleophilicity. Sourcing this precise isomer avoids side reactions, impurity cascades, and costly rework. Secure batch-to-batch consistency with ≥95% purity, stored at 2–8°C under dry seal. Order now for reliable synthesis performance.

Molecular Formula C7H5Br2NO3
Molecular Weight 310.93 g/mol
CAS No. 14401-03-7
Cat. No. B089358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-methyl-4-nitrophenol
CAS14401-03-7
Synonyms2,6-DIBROMO-3-METHYL-4-NITROPHENOL
Molecular FormulaC7H5Br2NO3
Molecular Weight310.93 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1[N+](=O)[O-])Br)O)Br
InChIInChI=1S/C7H5Br2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3
InChIKeyIPHPHFJJKHXWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,6-Dibromo-3-methyl-4-nitrophenol (CAS 14401-03-7) - A Densely Functionalized Phenolic Intermediate for Selective Synthesis


2,6-Dibromo-3-methyl-4-nitrophenol (CAS 14401-03-7) is a brominated and nitrated phenolic compound with a molecular formula of C7H5Br2NO3 and a molecular weight of 310.93 g/mol . Its structure features a phenolic core substituted at the 2 and 6 positions with bromine, at the 3 position with a methyl group, and at the 4 position with a nitro group . This specific pattern of strong electron-withdrawing (bromo, nitro) and electron-donating (methyl, hydroxyl) functional groups creates a unique reactivity profile that is leveraged in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyes .

Why Sourcing 2,6-Dibromo-3-methyl-4-nitrophenol Requires Precise Specification Over Generic Analogs


Generic substitution within this class of halogenated nitrophenols is scientifically unsound. The specific substitution pattern of 2,6-dibromo-3-methyl-4-nitrophenol dictates its steric and electronic properties, which in turn govern its reactivity in downstream synthetic steps, its physicochemical behavior, and its potential for unwanted side reactions. For instance, the presence and position of the methyl group (at the 3 position) is a critical differentiator; it not only impacts the compound's melting point (134°C ) compared to its demethylated analog, 2,6-dibromo-4-nitrophenol (which melts at 141-145°C ), but also profoundly influences its solubility, acidity, and nucleophilicity. Substituting a compound like 2,6-dibromo-4-nitrophenol or a dichloro analog would alter reaction kinetics, potentially lower yields, and introduce impurities that are difficult to separate, thereby invalidating the intended synthetic route or analytical method. The quantitative evidence below clarifies the exact nature of this differentiation.

Quantitative Differentiation Guide: 2,6-Dibromo-3-methyl-4-nitrophenol vs. Key Comparators


Melting Point Differentiation from the Demethylated Analog 2,6-Dibromo-4-nitrophenol

The melting point is a critical quality attribute for solid intermediates. 2,6-Dibromo-3-methyl-4-nitrophenol exhibits a distinct melting point of 134°C . This contrasts sharply with the widely available analog, 2,6-dibromo-4-nitrophenol (CAS 99-28-5), which consistently melts between 141-145°C .

Physical Chemistry Process Chemistry Quality Control

Solubility Profile Differentiation: Enhanced Organic Solubility vs. 2,6-Dibromo-4-nitrophenol

The solubility of intermediates dictates solvent selection and reaction homogeneity. 2,6-Dibromo-3-methyl-4-nitrophenol is reported to be soluble in hot water, ethanol, ether, and chloroform . In contrast, 2,6-dibromo-4-nitrophenol exhibits limited solubility, being described as slightly soluble in common organic solvents and requiring strong bases for dissolution .

Synthetic Chemistry Reaction Optimization Process Development

Purity and Supply Chain Consistency vs. 2,6-Dibromo-4-nitrophenol

For reliable procurement, product purity is a key quantitative metric. Commercially available 2,6-Dibromo-3-methyl-4-nitrophenol is routinely supplied with a purity specification of ≥95% or 97% (HPLC) . While 2,6-dibromo-4-nitrophenol is also available at similar purities (e.g., ≥98% ), the consistent availability of the methylated derivative from multiple vendors at defined high purities ensures supply chain resilience.

Procurement Analytical Standards Reproducibility

Validated Application Scenarios for 2,6-Dibromo-3-methyl-4-nitrophenol (CAS 14401-03-7)


Synthesis of Advanced Pharmaceutical Intermediates Requiring Orthogonal Reactivity

The unique substitution pattern, featuring both a strong electron-withdrawing nitro group and two ortho-bromo substituents flanking a methylated phenolic hydroxyl, creates a scaffold with highly predictable reactivity. This allows for sequential functionalization via nucleophilic aromatic substitution (SNAr) at the bromine sites or reduction of the nitro group, which is critical in building complex molecular architectures for drug discovery programs .

Development of Agrochemicals and Dyes with Tailored Physicochemical Properties

As an intermediate, 2,6-Dibromo-3-methyl-4-nitrophenol is employed in the synthesis of specialty agrochemicals and dyes where the methyl and bromo substituents are essential for modulating the final product's lipophilicity, metabolic stability, or color profile . The ability to source this specific compound ensures that the final product's performance characteristics are met without the need for additional, costly synthetic steps.

Use as a Reference Standard in Analytical Method Development

The well-defined and distinct physical properties of 2,6-Dibromo-3-methyl-4-nitrophenol, particularly its melting point (134°C) and UV-active chromophores, make it suitable as a standard for calibrating analytical instruments or for use as a derivatization agent in assays where precise detection and quantification are required.

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